molecular formula C13H16N2O B14326393 3-(N-tert-Butylglycyl)benzonitrile CAS No. 105802-55-9

3-(N-tert-Butylglycyl)benzonitrile

Cat. No.: B14326393
CAS No.: 105802-55-9
M. Wt: 216.28 g/mol
InChI Key: DONHFXVGJBEGRL-UHFFFAOYSA-N
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Description

3-(N-tert-Butylglycyl)benzonitrile is an organic compound that features a benzonitrile group attached to a glycine derivative with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-tert-Butylglycyl)benzonitrile typically involves the reaction of benzonitrile derivatives with tert-butylglycine. One common method is the Ritter reaction, where nitriles react with tert-butyl alcohol in the presence of acids to form N-tert-butyl amides . Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Ritter reactions or other catalytic processes that ensure high yields and purity. The use of ionic liquids as solvents and catalysts has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(N-tert-Butylglycyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzonitrile group.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-(N-tert-Butylglycyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-tert-Butylglycyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzonitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butylglycine moiety can influence the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, making the compound of interest in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the glycine derivative.

    N-tert-Butylbenzamide: Similar structure but with an amide group instead of a nitrile.

    tert-Butylglycine: The glycine derivative without the benzonitrile group.

Uniqueness

3-(N-tert-Butylglycyl)benzonitrile is unique due to the combination of the benzonitrile and tert-butylglycine moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds .

Properties

CAS No.

105802-55-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[2-(tert-butylamino)acetyl]benzonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3

InChI Key

DONHFXVGJBEGRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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